molecular formula C8H4F3NaO2S B12924717 sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate

Cat. No.: B12924717
M. Wt: 244.17 g/mol
InChI Key: WLWXXJPQACLTLE-ZULQGGHCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate is a chemical compound with a unique structure that includes a trifluoromethyl group, a thiophene ring, and a butenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate typically involves the reaction of a thiophene derivative with a trifluoromethyl ketone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or sodium methoxide, which facilitates the formation of the enolate intermediate. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the thiophene ring.

Scientific Research Applications

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate: shares similarities with other trifluoromethylated thiophene derivatives.

    This compound: is compared with compounds like 1,1,1-trifluoro-2-phenyl-2-propanone and 2-thiophenecarboxaldehyde.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and biological properties

Biological Activity

Sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate, also known by its CAS number 1314088-93-1, is a synthetic compound with potential applications in various fields including pharmaceuticals and agriculture. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C8_8H4_4F3_3NaO2_2S
  • Molecular Weight: 244.17 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

These properties suggest that the compound contains a thiophene ring and trifluoromethyl groups, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets at the molecular level. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Potential

There is emerging interest in the anticancer properties of compounds featuring trifluoromethyl and thiophene groups. These compounds may induce apoptosis in cancer cells through various mechanisms such as:

  • Inhibition of cell proliferation : By interfering with cell cycle regulation.
  • Induction of oxidative stress : Leading to cellular damage and apoptosis.

A study involving related compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound could exhibit similar effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study of thiophene-based compounds against Gram-positive and Gram-negative bacteria, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound could be further evaluated for its antimicrobial potential.

CompoundMIC (µg/mL)Target Bacteria
Compound A5Staphylococcus aureus
Sodium;(Z)-...TBDEscherichia coli

Case Study 2: Anticancer Activity

A recent investigation into structurally similar compounds indicated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells). The study reported IC50_{50} values ranging from 10 to 30 µM for these compounds.

CompoundIC50_{50} (µM)Cancer Cell Line
Compound B15MCF7
Sodium;(Z)-...TBDA549

Properties

Molecular Formula

C8H4F3NaO2S

Molecular Weight

244.17 g/mol

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate

InChI

InChI=1S/C8H5F3O2S.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1/b7-4-;

InChI Key

WLWXXJPQACLTLE-ZULQGGHCSA-M

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+]

Canonical SMILES

C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.